Propanoyl chloride, 2,2-dichloro-
Overview
Description
Propanoyl chloride, 2,2-dichloro-, also known as 2,2-dichloropropanoyl chloride, is an organic compound with the formula C3H3Cl3O . It is a colorless, volatile liquid that is used as a reagent in organic synthesis.
Synthesis Analysis
Propanoyl chloride, 2,2-dichloro-, can be synthesized by the reaction between propanoic acid and thionyl chloride. The reaction is exothermic and releases hydrochloric acid as a byproduct.Molecular Structure Analysis
The molecular structure of Propanoyl chloride, 2,2-dichloro- is represented by the formula C3H3Cl3O . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Propanoyl chloride, 2,2-dichloro-, is a reactive compound, which can react with water and alcohols to produce propanoic acid and hydrochloric acid .Physical And Chemical Properties Analysis
Propanoyl chloride, 2,2-dichloro-, has a boiling point of 128.3±20.0 °C at 760 mmHg . It is soluble in many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons . Its density is 1.354 g/mL at 25°C .Scientific Research Applications
Kinetics and Catalytic Processes
Kinetic Studies in Chlorination : Research by Mäki-Arvela, Salmi, and Paatero (1995) focused on the chlorination kinetics of propanoic acid, where propanoyl chloride is a key intermediate. The study provides valuable insights into the autocatalytic kinetics of chlorinated compounds like 2,2-dichloropropanoyl chloride (Mäki-Arvela, Salmi, & Paatero, 1995).
Catalysis in Selective Chlorination : Another study by Maki-Arvela, Salmi, Paatero, and Sjöholm (1995) delved into the selective chlorination of propanoic acid, emphasizing the role of propanoyl chloride in catalysis and the formation of dichloropropanoic acids (Maki-Arvela, Salmi, Paatero, & Sjöholm, 1995).
Environmental and Analytical Chemistry
Analytical Detection Methods : Lee, Chiu, and Dou (2007) developed a method for detecting chlorinated compounds in aqueous matrices, which could be applicable to substances like 2,2-dichloropropanoyl chloride in environmental and food safety contexts (Lee, Chiu, & Dou, 2007).
Photocatalytic Degradation Studies : Research by Nikolaki and Philippopoulos (2007) on the photochemical degradation of 1,3-dichloro-2-propanol in aqueous solutions provides insights into the environmental degradation pathways of chlorinated compounds like 2,2-dichloropropanoyl chloride (Nikolaki & Philippopoulos, 2007).
Biosensor Technology
- Biosensor Applications : De La Franier, Jankowski, and Thompson (2017) described the synthesis of a trichlorosilyl-based monolayer using compounds like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride, showing potential applications in biosensor technology (De La Franier, Jankowski, & Thompson, 2017).
Biodegradation and Environmental Microbiology
- Biodegradation Research : The study of a Pseudomonas sp. capable of degrading 2,3-dichloro-1-propanol by Kasai, Tsujimura, Unoura, and Suzuki(1990) offers valuable insights into the microbial degradation of chlorinated compounds, relevant to understanding the environmental fate of substances like 2,2-dichloropropanoyl chloride (Kasai, Tsujimura, Unoura, & Suzuki, 1990).
Chemical Synthesis and Characterization
Synthesis of Novel Compounds : The work by El-ziaty et al. (2012) on synthesizing new 2-propenoyl amide and ester derivatives provides insights into the chemical versatility and potential applications of chlorinated acyl chlorides in the creation of new chemical entities (El-ziaty et al., 2012).
Thermal Decomposition Studies : Allen and Russell (2004) investigated the thermal decomposition of various acyl chlorides, including propanoyl chloride. This research is crucial for understanding the stability and decomposition pathways of chlorinated acyl chlorides (Allen & Russell, 2004).
Toxicology and Safety
- Genotoxicity Studies : The genotoxicity of 1,3-dichloro-2-propanol was studied by Hahn, Eder, and Deininger (1991), providing insights into the toxicological aspects of chlorinated propanols, which is relevant for understanding the safety profile of related compounds like 2,2-dichloropropanoyl chloride (Hahn, Eder, & Deininger, 1991).
Chemical Engineering and Process Optimization
- Microreactor Studies for Chemical Processes : The research by Zhang, Lu, Jin, Wang, and Luo (2012) on the kinetics of dehydrochlorination of dichloropropanol in a microreactor provides insights into process optimization for reactions involving chlorinated compounds (Zhang, Lu, Jin, Wang, & Luo, 2012).
Safety And Hazards
properties
IUPAC Name |
2,2-dichloropropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKCHUGFUGHNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871353 | |
Record name | 2,2-Dichloropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 2,2-dichloro- | |
CAS RN |
26073-26-7 | |
Record name | Propanoyl chloride, 2,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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